Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-
Description
Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel- is a halogenated polycyclic compound featuring a fused dibenzocycloheptene core with a cyclopropane ring and bromo/difluoro substituents. Its molecular formula is C₁₆H₁₁BrF₂, with a molecular weight of 321.16 g/mol (calculated from ). Key structural attributes include:
- A strained cyclopropane ring fused to a seven-membered cycloheptene system.
- Bromine at position 6 and two fluorine atoms at position 1.
- Stereochemical specificity: (1aR,10bS)-relative configuration.
Synthesis involves halogenation of precursor alcohols (e.g., using HBr or PBr₃) followed by nucleophilic substitution with piperazine, yielding syn/anti isomers with a 55:45 ratio. NMR data (¹H, ¹³C, ¹⁹F) confirm its structure, with distinct ¹⁹F signals at δ -122.91 and -137.35.
Properties
Molecular Formula |
C16H11BrF2 |
|---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
(2S,4R)-11-bromo-3,3-difluorotetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene |
InChI |
InChI=1S/C16H11BrF2/c17-15-11-7-3-1-5-9(11)13-14(16(13,18)19)10-6-2-4-8-12(10)15/h1-8,13-15H/t13-,14+,15? |
InChI Key |
JIALXLLFYMJZJI-YIONKMFJSA-N |
Isomeric SMILES |
C1=CC=C2C(C3=CC=CC=C3[C@@H]4[C@H](C2=C1)C4(F)F)Br |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C4C(C2=C1)C4(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel- typically involves multi-step organic reactions. One common approach is the cyclopropanation of a dibenzocycloheptene precursor, followed by bromination and fluorination steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and halogenating agents like bromine and fluorine sources under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions include various substituted derivatives, such as hydroxylated or aminated compounds, which can further undergo additional functionalization for specific applications .
Scientific Research Applications
Chemical Synthesis and Derivatives
The compound can be synthesized through several methods, often involving the modification of dibenzo[a,e]cycloheptatriene derivatives. For instance, one study describes the preparation of dibenzo[a,e]cycloheptatriene derivatives that serve as intermediates for creating compounds with significant biological activity . The synthesis typically involves reactions such as heating with sodium chlorodifluoroacetate to yield difluorinated derivatives, which can then undergo further transformations to generate various analogs .
Antidepressant Properties
Research indicates that dibenzo[a,e]cyclopropa[c]cycloheptene derivatives exhibit potent antidepressant effects. A series of aminoalkyl derivatives have been developed and tested for their antidepressant activity, demonstrating significant efficacy comparable to established antidepressants . These compounds interact with neurotransmitter systems in the brain, particularly affecting serotonin and dopamine receptors.
Antihistamine and Antiserotonin Activity
The compound has also shown promise as an antihistamine and antiserotonin agent. Compounds derived from dibenzo[a,e]cycloheptatriene structures have been reported to possess these activities, making them suitable candidates for treating allergic reactions and serotonin-related disorders . The typical administration forms include tablets and injectable solutions, with doses ranging from 0.1 mg to 250 mg depending on the formulation .
Binding Affinity Studies
Pharmacological evaluations have highlighted the binding affinity of dibenzo[a,e]cycloheptene analogs to various receptor subtypes. For example, certain analogs demonstrate selective binding to dopamine D-4 and serotonin S-2A receptors, which are critical targets for developing new psychiatric medications . The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can significantly influence receptor selectivity and potency.
Antimicrobial Properties
In addition to their neuropharmacological applications, derivatives of this compound have been evaluated for antimicrobial activity. One study synthesized a series of oxadiazole analogs containing dibenzosuberane moieties that exhibited notable antibacterial and antifungal properties . These findings open avenues for potential applications in treating infections caused by resistant strains of bacteria.
Development of New Therapeutics
The ongoing exploration of dibenzo[a,e]cyclopropa[c]cycloheptene derivatives has led to the development of new therapeutic agents aimed at various conditions such as depression, anxiety disorders, and allergic reactions. The versatility in their chemical structure allows for tailored modifications to enhance therapeutic effects while minimizing adverse reactions.
Mechanism of Action
The mechanism of action of Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel- involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Related Compounds
Key Observations:
- The target compound’s cyclopropane ring introduces strain and rigidity, differentiating it from unstrained dibenzo systems (e.g., PAHs or dibenzo[a,d]cycloheptenone).
- Halogenation (Br, F) enhances electrophilicity and metabolic stability compared to non-halogenated analogues (e.g., clozapine derivatives).
Physicochemical Properties
Table 3: Spectroscopic and Physical Data
Key Observations:
- The ¹⁹F NMR signals of the target compound are distinct due to the geminal difluoro group’s electronic environment.
- LogP: Bromine and fluorine increase hydrophobicity compared to non-halogenated dibenzo systems.
Pharmacological and Functional Comparisons
- Anticancer Potential: Halogenated dibenzo systems (e.g., zosuquidar derivatives) act as P-glycoprotein inhibitors, though the target compound’s efficacy remains unexplored.
- PAHs: Carcinogenic PAHs (e.g., dibenzo[a,e]pyrene) lack therapeutic utility due to genotoxicity, contrasting with the target compound’s synthetic controllability.
Biological Activity
Dibenzo[a,e]cyclopropa[c]cycloheptene derivatives are a class of compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of the specific compound Dibenzo[a,e]cyclopropa[c]cycloheptene, 6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aR,10bS)-rel- , focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.
Synthesis of Dibenzo[a,e]cyclopropa[c]cycloheptene Derivatives
The synthesis of dibenzo[a,e]cyclopropa[c]cycloheptene derivatives typically involves complex organic reactions. For instance, a study synthesized a series of novel 1,3,4-oxadiazole analogs containing the dibenzosuberane moiety. The synthesis process included:
- Formation of Key Intermediates : The compound was synthesized by heating dibenzosuberenone with sodium chlorodifluoroacetate to produce 1,1-difluoro-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-one.
- Reduction and Cyclization : Subsequent reduction with sodium borohydride and cyclization reactions were performed to yield various analogs that were characterized using mass spectrometry and NMR spectroscopy .
Antimicrobial Activity
The biological activity of the synthesized compounds was evaluated against several bacterial strains and fungi. The results indicated significant antimicrobial properties:
- Bacterial Activity : The synthesized analogs exhibited activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for each compound. Notably:
- Fungal Activity : The compounds were also tested against various fungi including Penicillium marneffei, Trichophyton mentagrophytes, Aspergillus flavus, and Aspergillus fumigatus. Results indicated that certain analogs exhibited strong antifungal properties .
Research Findings and Case Studies
Several studies have documented the promising biological activities of dibenzo[a,e]cyclopropa[c]cycloheptene derivatives:
- A case study highlighted the potential use of these compounds in treating infections caused by resistant bacterial strains. The broad-spectrum activity observed suggests their utility in developing new antimicrobial agents .
- Another research effort focused on the anti-inflammatory and analgesic properties of related dibenzosuberane derivatives, indicating that modifications to the chemical structure enhance therapeutic efficacy in pain management and inflammation reduction .
Summary Table of Biological Activities
| Compound | Antibacterial Activity | Antifungal Activity | Notable Effects |
|---|---|---|---|
| 8a | Active against all strains | Moderate against fungi | Broad-spectrum |
| 8d | Excellent against gram-positive | High antifungal | Potential therapeutic agent |
| 8e | Excellent against gram-negative | Strong antifungal | Synergistic effects with other drugs |
| 8j | Active against all strains | Moderate antifungal | Potential for drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
